molecular formula C21H18BrNOS B4190889 N-2-biphenylyl-2-[(4-bromobenzyl)thio]acetamide

N-2-biphenylyl-2-[(4-bromobenzyl)thio]acetamide

Cat. No. B4190889
M. Wt: 412.3 g/mol
InChI Key: PTLZTPVRXRKQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-[(4-bromobenzyl)thio]acetamide, commonly known as BBTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BBTA is a thioamide derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

BBTA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. BBTA has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

Mechanism of Action

The exact mechanism of action of BBTA is not fully understood. However, it has been suggested that BBTA may inhibit the activity of certain enzymes, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
BBTA has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BBTA has also been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases. Additionally, BBTA has been found to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

BBTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. Additionally, BBTA has been found to have good solubility in organic solvents, making it easy to use in experiments. However, one limitation of BBTA is its low yield, which can make it challenging to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research on BBTA. One area of interest is its potential use in developing new anti-cancer drugs. BBTA has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target cancer cells. Additionally, BBTA could be studied for its potential use in treating other diseases, such as inflammatory and oxidative stress-related diseases. Further research could also focus on improving the yield of BBTA synthesis methods to make it more accessible for experiments.
Conclusion
In conclusion, BBTA is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been synthesized through various methods and has been found to have significant biochemical and physiological effects. BBTA has shown promising results in inhibiting the growth of cancer cells and has been studied for its potential use in treating inflammatory and oxidative stress-related diseases. While there are limitations to its use in lab experiments, further research could lead to the development of new drugs and treatments.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNOS/c22-18-12-10-16(11-13-18)14-25-15-21(24)23-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZTPVRXRKQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-2-[(4-bromobenzyl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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